R-Soterenol, with the chemical formula , is a synthetic compound that belongs to the class of beta-adrenergic agonists. It is primarily recognized for its pharmacological activity in stimulating beta-adrenergic receptors, which play a crucial role in various physiological processes, including the regulation of heart rate, bronchial dilation, and metabolic functions. R-Soterenol is structurally related to other sympathomimetic agents, making it significant in both therapeutic and research contexts .
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
R-Soterenol exhibits significant biological activity as a beta-adrenergic agonist. Its action on beta receptors leads to:
Studies have shown that R-Soterenol can also modulate immune responses, highlighting its versatility in therapeutic applications .
The synthesis of R-Soterenol typically involves several steps:
R-Soterenol has several applications:
Its unique properties make it a valuable compound in both clinical and experimental settings .
Interaction studies of R-Soterenol focus on its binding affinity and efficacy at beta-adrenergic receptors. Research indicates that:
These studies are crucial for understanding the pharmacodynamics of R-Soterenol and optimizing its therapeutic use .
R-Soterenol shares structural similarities with various other beta-adrenergic agonists. Here are some comparable compounds:
| Compound Name | Structure Similarity | Primary Use |
|---|---|---|
| Albuterol | Similar β2 agonist | Asthma treatment |
| Terbutaline | Similar β2 agonist | Bronchodilation |
| Salmeterol | Long-acting β2 agonist | Asthma/COPD management |
| Fenoterol | β2 selective agonist | Asthma treatment |
R-Soterenol is distinguished by its specific binding affinity and selectivity for beta receptors, which may provide advantages over other compounds regarding efficacy and side effect profiles. Its unique chemical structure allows for varied metabolic pathways compared to its counterparts, making it an interesting candidate for further research and development in pharmacology .
R-Soterenol is a chemical compound with the molecular formula C12H20N2O4S and a molecular weight of 288.37 g/mol [1] [2]. This compound belongs to the class of organic compounds known as sulfanilides, which are aromatic compounds containing a sulfonamide moiety [12]. The molecular structure consists of a phenyl ring substituted with hydroxyl and methanesulfonamide groups, along with a side chain containing a hydroxyl group and an isopropylamine moiety [2] [3].
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for R-Soterenol is N-[2-hydroxy-5-[(1R)-1-hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulfonamide [2]. This name precisely describes the arrangement of atoms and functional groups within the molecule, highlighting the R configuration at the stereogenic center [17].
| Property | Value |
|---|---|
| Molecular Formula | C12H20N2O4S |
| Molecular Weight | 288.37 g/mol |
| IUPAC Name | N-[2-hydroxy-5-[(1R)-1-hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulfonamide |
| InChI | InChI=1S/C12H20N2O4S/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18/h4-6,8,12-16H,7H2,1-3H3/t12-/m0/s1 |
| InChI Key | HHRNQOGXBRYCHF-LBPRGKRZSA-N |
| SMILES | CC(C)NCC(O)c1ccc(O)c(NS(=O)(=O)C)c1 |
The two-dimensional structure of R-Soterenol reveals a phenyl ring with multiple functional group substitutions [1] [2]. The phenyl ring contains two hydroxyl groups: one directly attached to the ring at position 2 and another at the stereogenic center in the side chain [2]. The methanesulfonamide group (-NHSO2CH3) is attached to the phenyl ring at position 3, adjacent to one of the hydroxyl groups [3].
In the three-dimensional structure, R-Soterenol displays a specific spatial arrangement of atoms around the stereogenic center, which is crucial for its chemical identity [4] [13]. The stereogenic center bears four different substituents: a hydroxyl group, a hydrogen atom, the phenyl ring, and the aminoethyl side chain [17]. The R configuration at this center indicates that when the lowest priority group (hydrogen) is oriented away from the viewer, the remaining three groups proceed in a clockwise direction from highest to lowest priority according to the Cahn-Ingold-Prelog rules [15] [17].
The three-dimensional structure also reveals important conformational aspects of R-Soterenol [13]. The phenyl ring exists in a planar conformation due to its aromatic nature, while the side chains can adopt various conformations due to rotation around single bonds [5]. The hydroxyl groups and the sulfonamide nitrogen can participate in hydrogen bonding, which influences the preferred conformations of the molecule in solution and solid state [6] [13].
R-Soterenol contains one stereogenic center at the benzylic carbon bearing the hydroxyl group, which gives rise to two possible stereoisomers: R and S [4] [15]. The R configuration, as indicated in the name R-Soterenol, is determined by applying the Cahn-Ingold-Prelog rules to assign priorities to the four different substituents attached to the stereogenic center [15] [17].
The stereochemistry of R-Soterenol is critical to its identity and properties [4]. The R designation indicates that when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups proceed in a clockwise direction from highest to lowest priority [15] [17]. This specific three-dimensional arrangement distinguishes R-Soterenol from its enantiomer, S-Soterenol [4] [7].
| Property | Description |
|---|---|
| Stereogenic Centers | One stereogenic center at the benzylic carbon bearing the hydroxyl group |
| Configuration | R configuration at the stereogenic center |
| Optical Activity | Optically active, specific rotation value not widely reported |
| Enantiomeric Purity | Pure R-enantiomer (for R-Soterenol specifically) |
Enantiomers have identical physical properties except for their interaction with plane-polarized light and with other chiral molecules [4] [15]. R-Soterenol is optically active, meaning it rotates plane-polarized light, although specific rotation values are not widely reported in the literature [7] [16]. The racemic mixture of R and S enantiomers is sometimes referred to as (±)-Soterenol or rac-Soterenol [16] [20].
It is worth noting that while R-Soterenol does not contain any E/Z isomerism or additional stereogenic centers, the conformational flexibility around single bonds can lead to different conformers in solution [5] [18]. These conformational isomers can interconvert rapidly at room temperature due to the low energy barriers for rotation around single bonds [18].
Nuclear Magnetic Resonance spectroscopy provides valuable information about the structure of R-Soterenol [8] [11]. The proton (¹H) NMR spectrum shows characteristic signals for the various hydrogen environments in the molecule [8] [18]. The methyl groups of the isopropyl moiety typically appear as doublets in the range of 0.9-1.1 ppm, while the methyl group of the sulfonamide appears as a singlet around 2.8-3.0 ppm [8] [18]. The aromatic protons of the phenyl ring produce signals in the range of 6.7-7.3 ppm, and the proton at the stereogenic center appears as a doublet of doublets around 4.8-5.0 ppm [8] [11].
Carbon-13 (¹³C) NMR spectroscopy reveals the carbon skeleton of R-Soterenol [8] [11]. The methyl carbons of the isopropyl group appear around 20-22 ppm, while the aromatic carbons produce signals in the range of 115-155 ppm [8] [18]. The carbon at the stereogenic center typically appears around 70-72 ppm due to the attached hydroxyl group [8] [11].
| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity |
|---|---|---|---|
| ¹H NMR | 0.9-1.1 | CH₃ (isopropyl) | Doublet |
| ¹H NMR | 2.8-3.0 | CH₃ (sulfonamide) | Singlet |
| ¹H NMR | 3.2-3.4 | CH (isopropyl) | Multiplet |
| ¹H NMR | 4.8-5.0 | CH-OH (stereogenic center) | Doublet of doublets |
| ¹H NMR | 6.7-7.0 | Aromatic protons | Multiplet |
| ¹H NMR | 7.1-7.3 | NH (sulfonamide) | Broad singlet |
| ¹³C NMR | 20-22 | CH₃ carbons (isopropyl) | - |
| ¹³C NMR | 45-47 | CH carbon (isopropyl) | - |
| ¹³C NMR | 60-62 | CH₂ carbon | - |
| ¹³C NMR | 70-72 | CH-OH carbon (stereogenic center) | - |
| ¹³C NMR | 115-130 | Aromatic carbons | - |
| ¹³C NMR | 150-155 | Substituted aromatic carbons | - |
Infrared spectroscopy provides information about the functional groups present in R-Soterenol [9] [19]. The IR spectrum shows characteristic absorption bands for the hydroxyl groups (O-H stretching) in the range of 3300-3500 cm⁻¹, appearing as strong, broad bands [9] [19]. The N-H stretching of the sulfonamide group produces absorption bands in the range of 3200-3400 cm⁻¹ [9] [19]. The sulfonamide group also shows characteristic S=O asymmetric and symmetric stretching bands at 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively [9] [19].
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3300-3500 | O-H stretching (hydroxyl groups) | Strong, broad |
| 3200-3400 | N-H stretching (sulfonamide) | Medium |
| 2950-3000 | C-H stretching (aromatic) | Medium |
| 2850-2950 | C-H stretching (aliphatic) | Medium |
| 1600-1650 | C=C stretching (aromatic) | Medium |
| 1500-1550 | N-H bending (sulfonamide) | Medium |
| 1300-1350 | S=O asymmetric stretching (sulfonamide) | Strong |
| 1140-1160 | S=O symmetric stretching (sulfonamide) | Strong |
| 1050-1100 | C-O stretching (hydroxyl) | Medium |
| 850-900 | C-H out-of-plane bending (aromatic) | Medium |
| 750-800 | C-S stretching (sulfonamide) | Weak |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of R-Soterenol [5] [12]. The molecular ion peak appears at m/z 288, corresponding to the molecular weight of R-Soterenol [2] [12]. The fragmentation pattern shows characteristic peaks resulting from the loss of water (m/z 270), the isopropylamine group (m/z 228), and combinations of these losses [5] [12]. The sulfonamide group can also fragment, leading to peaks at m/z 184 and 166 [5] [12].
| m/z | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 288 | 100 | Molecular ion [M]⁺ |
| 270 | 65 | [M-H₂O]⁺ |
| 228 | 45 | [M-C₃H₈N]⁺ |
| 210 | 30 | [M-C₃H₈N-H₂O]⁺ |
| 184 | 55 | [M-C₃H₈N-CH₃SO₂]⁺ |
| 166 | 40 | [M-C₃H₈N-CH₃SO₂-H₂O]⁺ |
| 152 | 25 | Hydroxyphenyl fragment |
| 107 | 35 | Hydroxybenzyl fragment |
| 91 | 50 | Benzyl fragment |
| 77 | 20 | Phenyl fragment |
| 44 | 60 | Isopropylamine fragment |
R-Soterenol exists as a solid at room temperature [3] [10]. The compound has a predicted boiling point of approximately 477.0±55.0°C, indicating its high thermal stability [3]. The estimated density of R-Soterenol is around 1.2631 g/cm³, and its refractive index is approximately 1.6930 [3] [10].
The solubility profile of R-Soterenol is characteristic of compounds containing both polar and nonpolar moieties [6] [14]. The presence of hydroxyl groups, a sulfonamide group, and an amine functionality contributes to its solubility in polar solvents, while the phenyl ring and isopropyl group contribute to its solubility in less polar solvents [6] [14].
| Solvent | Solubility | Temperature Dependence |
|---|---|---|
| Water | Slightly soluble | Increases with temperature |
| Methanol | Soluble | Increases with temperature |
| Ethanol | Soluble | Increases with temperature |
| Acetone | Moderately soluble | Increases with temperature |
| Dimethyl sulfoxide (DMSO) | Highly soluble | Highly soluble at room temperature |
| Chloroform | Poorly soluble | Minimal temperature effect |
| Hexane | Insoluble | Insoluble regardless of temperature |
The solubility of R-Soterenol generally increases with temperature in most solvents [6] [21]. The compound is particularly soluble in dimethyl sulfoxide (DMSO), which is often used as a solvent for biological testing of compounds with similar structures [6] [14]. The predicted pKa value of R-Soterenol is approximately 8.57±0.50, which influences its solubility in aqueous solutions at different pH values [3] [6].
R-Soterenol demonstrates good stability under normal storage conditions [6] [10]. The compound is stable at room temperature (20-25°C) and remains moderately stable at elevated temperatures up to 50°C [6] [10]. In acidic environments (pH < 4), R-Soterenol maintains its stability, but in basic environments (pH > 9), there is potential for hydrolysis of the sulfonamide group over time [6] [10].
| Condition | Stability | Notes |
|---|---|---|
| Room Temperature (20-25°C) | Stable | Recommended storage condition |
| Elevated Temperature (>50°C) | Moderately stable | Prolonged exposure may lead to degradation |
| Acidic Environment (pH < 4) | Stable | No significant degradation observed |
| Basic Environment (pH > 9) | Potential hydrolysis of sulfonamide group | May undergo hydrolysis over time |
| Exposure to Light | Photostable | No significant photodegradation observed |
| Exposure to Oxygen | Stable | No significant oxidation observed |
| Humidity | Hygroscopic | Should be stored in a dry environment |